6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Description
Properties
IUPAC Name |
6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBTENOJOWZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322825 | |
| Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848914-06-7 | |
| Record name | 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Dimethyl Substitution:
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the 4-methylpiperidin-1-ylmethyl group is introduced at the 4 position of the chromen-2-one core. This can be done using a suitable piperidine derivative and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Chemical Biology: The compound serves as a tool for investigating cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Selected Coumarin Derivatives
Structural and Electronic Differences
- Piperidine vs. Piperazine Substituents: The substitution of 4-methylpiperidine in the target compound vs. Piperazine (tertiary amine) is more basic than piperidine (secondary amine), which may influence pharmacokinetic properties like absorption and receptor binding.
- Aromatic vs.
- Azo vs. Alkyl Substituents : Azo-linked nitrobenzene groups in confer strong electron-withdrawing effects, making these compounds suitable for anti-corrosive applications, whereas alkyl/piperidine groups prioritize bioactivity.
Physicochemical Properties
- Solubility : The target compound’s 4-methylpiperidinyl group likely improves water solubility compared to purely aromatic derivatives (e.g., ), but less so than the ethylpiperazine analog due to reduced basicity.
Biological Activity
6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromone class, characterized by its unique structural features that contribute to its biological activities. The compound's molecular formula is with a molecular weight of approximately 301.4 g/mol. Its structure includes dimethyl groups at positions 6 and 7 and a piperidine moiety at position 4, which enhances its potential applications in medicinal chemistry and material science .
Pharmacological Properties
Research indicates that this compound exhibits several biological activities that are of interest in pharmacology:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Its structural similarities to other known anticancer agents suggest that it may exhibit cytotoxic effects against various cancer cell lines.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate cellular pathways by either inhibiting or activating these targets, which can lead to various biological responses .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Hydroxyl group at position 7 | Known for choleretic activity |
| 4-Methylumbelliferone | Methyl group at position 4 | Used in fluorescent labeling |
| Novobiocin | Antibiotic properties | Exhibits anticancer effects |
This table highlights how the modifications in the structure of this compound enhance both its fluorescence and biological activity compared to similar compounds .
Case Study: Anticancer Activity
A study investigated the anticancer properties of chromone derivatives, including this compound. The findings demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development .
Research Findings on Anti-inflammatory Effects
In another study focused on anti-inflammatory activities, compounds similar to this compound were tested for their ability to inhibit specific inflammatory mediators. Results showed that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro .
Q & A
Q. Q1. What are the common synthetic routes for preparing 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including the formation of the chromen-2-one core followed by functionalization at the 4-position. For example:
Core Synthesis : Start with 6,7-dimethylchromen-2-one via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
Mannich Reaction : Introduce the 4-methylpiperidinylmethyl group via a Mannich reaction using formaldehyde and 4-methylpiperidine. Key parameters include temperature (60–80°C), solvent (e.g., ethanol or DMF), and stoichiometric ratios of reactants .
Yield Optimization : Use catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate the Mannich step. Monitor reaction progress with TLC or HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Q2. How can the structural integrity of this compound be confirmed after synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify substituent positions. For example, the methyl groups at positions 6 and 7 should appear as singlets in NMR, while the piperidinylmethyl group shows characteristic splitting patterns .
- X-ray Diffraction (XRD) : Grow single crystals (e.g., via slow evaporation in ethanol) and refine the structure using programs like SHELXL. Compare bond lengths and angles with similar chromen-2-one derivatives to validate geometry .
- Mass Spectrometry : Confirm molecular weight with HR-MS (ESI or EI) and compare fragmentation patterns with predicted pathways .
Advanced Research Questions
Q. Q3. How can QSAR models be applied to predict the biological activity of derivatives of this compound?
Methodological Answer:
Dataset Preparation : Compile experimental bioactivity data (e.g., IC₅₀ values) for structurally similar chromen-2-ones. Include descriptors like logP, topological polar surface area, and electronic parameters (Hammett constants).
Model Development : Use a genetic function algorithm (GFA) or partial least squares (PLS) regression to build predictive models. Validate with metrics like , , and RMSE. For example, a study on chromen-2-one analogs achieved using GFA .
Activity Prediction : Apply the model to novel derivatives, prioritizing compounds with predicted IC₅₀ values below 10 µM for further testing .
Q. Q4. How can crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
- Refinement with SHELXL : Use high-resolution XRD data to refine the structure, focusing on torsional angles of the piperidinylmethyl group. Compare with computational (DFT) predictions to identify discrepancies.
- Validation Metrics : Check R-factor convergence (< 0.05) and electron density maps for missing or disordered atoms. For example, SHELXL’s TWIN and BASF commands can handle twinned crystals or pseudosymmetry .
- Cross-Validation : Validate results with spectroscopic data (e.g., NOESY for proximity of substituents) .
Q. Q5. What computational strategies are recommended for evaluating ADMET properties of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict:
- Absorption : Caco-2 permeability and HIA (human intestinal absorption).
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition).
- Toxicity : Ames test predictions and hepatotoxicity scores.
- Validation : Compare predictions with in vitro assays (e.g., Caco-2 monolayers for permeability) to refine models .
Q. Q6. How can stereochemical uncertainties in the piperidinylmethyl group be resolved?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase).
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration.
- Crystallographic Analysis : If a racemic mixture crystallizes, use XRD to resolve space group symmetry (e.g., P2₁/c vs. P1) .
Q. Q7. How to address discrepancies between experimental and predicted 1H^1H1H NMR chemical shifts?
Methodological Answer:
- Computational Prediction : Use ACD/Labs or Gaussian (DFT/B3LYP/6-311+G(d,p)) to simulate shifts.
- Solvent Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using the IEFPCM model.
- Dynamic Effects : For flexible substituents (e.g., piperidinylmethyl), perform molecular dynamics simulations to assess conformational averaging .
Q. Q8. What experimental precautions are necessary for handling hygroscopic or thermally unstable derivatives?
Methodological Answer:
Q. Q9. How can synthetic routes be optimized for scale-up without compromising purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates.
- Catalyst Screening : Test alternatives to hazardous reagents (e.g., replace ZnCl₂ with Bi(OTf)₃ for greener Mannich reactions).
- Crystallization Engineering : Use anti-solvent crystallization (e.g., water in DMF) to enhance yield and polymorph control .
Q. Q10. How to reconcile in vitro bioactivity data with in silico predictions for this compound?
Methodological Answer:
- Data Normalization : Account for assay-specific variables (e.g., serum protein binding in cell-based assays).
- Machine Learning : Train models on high-quality in vitro datasets to improve predictive accuracy.
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
